molecular formula C10H13NO2 B8543412 2-(Methylamino)benzyl acetate

2-(Methylamino)benzyl acetate

Cat. No. B8543412
M. Wt: 179.22 g/mol
InChI Key: KLLCSLDXPYEAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08449911B2

Procedure details

To a solution of 2-(methylamino)phenyl]methanol (1.37 g: synthesized by a method described in WO 01/32652) in tetrahydrofuran (50 mL) were added pyridine (1.05 mL), acetic anhydride (1.23 mL) and 4-dimethylaminopyridine (0.18 g), and stirred at room temperature for 8 hrs. To the reaction solution was added water (100 mL), and extracted with ethyl acetate (50 mL). The organic layer was washed sequentially with 5% aqueous solution of copper (II) sulfate (50 mL), saturated aqueous solution of sodium bicarbonate (50 mL), and saturated brine (50 mL), and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified with flash silica gel column chromatography (elute with ethyl acetate:hexane=1:5, then 1:3) to give title compound as white solid (0.38 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]O.[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:12][C:13](=[O:15])[CH3:14])(=O)[CH3:10].O>O1CCCC1.CN(C)C1C=CN=CC=1>[C:13]([O:12][CH2:9][C:10]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[NH:3][CH3:1])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.18 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed sequentially with 5% aqueous solution of copper (II) sulfate (50 mL), saturated aqueous solution of sodium bicarbonate (50 mL), and saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with flash silica gel column chromatography (
WASH
Type
WASH
Details
elute with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=CC=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.